molecular formula C6H16Cl2N2O B1387909 (S)-2-(Piperazin-2-yl)ethanol dihydrochloride CAS No. 1246651-15-9

(S)-2-(Piperazin-2-yl)ethanol dihydrochloride

Cat. No.: B1387909
CAS No.: 1246651-15-9
M. Wt: 203.11 g/mol
InChI Key: DSFHLVUORJMPAB-ILKKLZGPSA-N
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Description

(S)-2-(Piperazin-2-yl)ethanol dihydrochloride is a chemical compound that features a piperazine ring substituted with an ethanol group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Piperazin-2-yl)ethanol dihydrochloride typically involves the reaction of piperazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Piperazin-2-yl)ethanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

(S)-2-(Piperazin-2-yl)ethanol dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (S)-2-(Piperazin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Piperazin-2-yl)ethanol dihydrochloride: The enantiomer of (S)-2-(Piperazin-2-yl)ethanol dihydrochloride with similar chemical properties but different biological activities.

    N-(2-Hydroxyethyl)piperazine: A related compound with a similar structure but lacking the dihydrochloride salt form.

    2-(Piperazin-1-yl)ethanol: Another similar compound with a different substitution pattern on the piperazine ring.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the dihydrochloride salt form. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-[(2S)-piperazin-2-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c9-4-1-6-5-7-2-3-8-6;;/h6-9H,1-5H2;2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFHLVUORJMPAB-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(Piperazin-2-yl)ethanol dihydrochloride
Reactant of Route 2
(S)-2-(Piperazin-2-yl)ethanol dihydrochloride
Reactant of Route 3
(S)-2-(Piperazin-2-yl)ethanol dihydrochloride
Reactant of Route 4
(S)-2-(Piperazin-2-yl)ethanol dihydrochloride
Reactant of Route 5
(S)-2-(Piperazin-2-yl)ethanol dihydrochloride
Reactant of Route 6
(S)-2-(Piperazin-2-yl)ethanol dihydrochloride

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